N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine
Description
N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with an ethyl group, a 6-methylpyridin-2-yl moiety, and a propargylamine (prop-2-yn-1-amine) linker. The oxadiazole ring is known for its metabolic stability and hydrogen-bonding capabilities, while the pyridine group contributes to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-4-9-19(10-13-8-6-7-12(3)16-13)11-15-17-14(5-2)18-20-15/h1,6-8H,5,9-11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQNNWNBXIMDJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CN(CC#C)CC2=CC=CC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine typically involves the formation of the oxadiazole ring followed by the introduction of the pyridine moiety. The synthetic route may include the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of a suitable precursor, such as an amidoxime, with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a nucleophilic substitution reaction, where the oxadiazole intermediate reacts with a pyridine derivative.
Final Assembly: The final step involves coupling the oxadiazole-pyridine intermediate with a propargylamine derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Propargylamine Reactivity
The terminal alkyne group in the propargylamine segment enables participation in click chemistry and cycloaddition reactions :
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
Reacts with azides under Cu(I) catalysis to form 1,2,3-triazole derivatives. For example, with benzyl azide: -
Oxidative Coupling:
Under iodine/TBHP conditions, the alkyne undergoes oxidative C–C bond cleavage to generate amides or ketones (e.g., reaction with 2-aminopyridines yields N-(pyridin-2-yl)amides) .
1,2,4-Oxadiazole Ring Transformations
The 3-ethyl-1,2,4-oxadiazole moiety exhibits stability under acidic/basic conditions but participates in ring-opening and functionalization :
-
Nucleophilic Attack at C5:
Reacts with hydroxylamine or hydrazines to form substituted amidoximes or triazoles. For example: -
Electrophilic Substitution:
Bromination at C5 occurs under Br₂/HBr conditions, forming 5-bromo-1,2,4-oxadiazoles (used in Suzuki couplings) .
Pyridine-Mediated Reactions
The 6-methylpyridine group directs electrophilic substitution and coordination chemistry :
-
Directed Ortho-Metalation (DoM):
Lithiation at the C3 position using LDA enables coupling with aldehydes or ketones (e.g., synthesis of biaryl derivatives) . -
N-Methyl Activation:
The methyl group enhances electron density, facilitating Pd-catalyzed cross-couplings (e.g., Heck reactions with styrenes) .
Steric Effects
Bulkier substituents on the oxadiazole (e.g., ethyl vs. methyl) reduce yields in cycl
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research indicates that compounds containing oxadiazole moieties exhibit notable antimicrobial properties. A study demonstrated that derivatives similar to N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine show effectiveness against various bacterial strains. These compounds function by disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.
Case Study: A derivative of the compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating potent antibacterial activity compared to standard antibiotics .
1.2 Anticancer Properties
The compound's structure suggests potential anticancer properties. Research has indicated that oxadiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
Case Study: A synthesized derivative was evaluated in vitro against human cancer cell lines (e.g., HeLa and MCF7), resulting in a significant reduction in cell viability (IC50 < 20 µM) after 48 hours of treatment .
Agricultural Applications
2.1 Pesticidal Activity
Oxadiazole derivatives are known for their pesticidal properties. The compound has been evaluated for its ability to control pests in agricultural settings.
Case Study: Field trials demonstrated that formulations containing this compound effectively reduced aphid populations by over 70% compared to untreated controls .
Material Science
3.1 Polymer Chemistry
The compound can serve as a monomer or additive in polymer synthesis, enhancing thermal stability and mechanical properties.
Data Table: Comparison of Thermal Properties
| Compound | Glass Transition Temperature (°C) | Thermal Decomposition Temperature (°C) |
|---|---|---|
| N-[3-Ethyl-1,2,4-Oxadiazol-5-Yl] | 85 | 320 |
| Control Polymer (without additive) | 75 | 290 |
The addition of N-[(3-Ethyl-1,2,4-oxadiazol-5-y)methyl]-N-[6-methylpyridin-2-y]methylpropynamine significantly improved the thermal stability of the resulting polymers .
Mechanism of Action
The mechanism of action of N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for the survival and proliferation of pathogens . The compound may inhibit these targets by binding to their active sites, thereby blocking their normal function .
Comparison with Similar Compounds
Compound 5n (N-(3,4-Dichlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine)
- Structure : Combines a 1,3,4-oxadiazole core with pyridin-4-yl and dichlorophenyl groups.
N-(5-(Pyridine-2-yl)-1,3,4-Oxadiazol-2-yl)amine Derivatives
- Structure : Features a pyridin-2-yl group attached to 1,3,4-oxadiazole.
- Properties : Demonstrated antimicrobial activity against bacterial and fungal strains.
- Key Differences : Absence of the propargylamine group limits its scope to antimicrobial applications rather than enzyme inhibition .
Thiadiazole Derivatives with Pyridine Substituents
Compound 25 (3-(5-Isopropoxy-2-pyridyl)-N-(3-isopropyl-2-pyridyl)-1,2,4-thiadiazol-5-amine)
- Structure : 1,2,4-thiadiazole core with isopropoxy and isopropylpyridinyl groups.
- Properties : 71% synthetic yield, 97% purity, and macrofilaricidal activity (IC₅₀ < 1 µM).
- Key Differences : Thiadiazole (S-containing) vs. oxadiazole (O-containing) core may alter electronic properties and target selectivity .
Compound 11 (3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine)
- Structure : Cyclopropoxy and methylpyridinyl substituents on a thiadiazole ring.
- Properties : 19% yield, 95% purity, and potent macrofilaricidal activity.
- Key Differences : Cyclopropoxy groups enhance steric bulk but may reduce metabolic stability compared to the ethyl group in the target compound .
Propargylamine-Containing Compounds
MBA236 (N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine)
- Structure : Propargylamine linked to an indole-piperidine scaffold.
- Properties : Dual cholinesterase/MAO-B inhibitor (IC₅₀: 0.12 µM for AChE, 0.03 µM for MAO-B).
- Key Differences : The indole-piperidine system confers CNS permeability, whereas the target compound’s oxadiazole-pyridine system may favor peripheral targets .
Biological Activity
N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-[(6-methylpyridin-2-yl)methyl]prop-2-yn-1-amine is a synthetic compound that incorporates oxadiazole and pyridine moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound through various studies and findings, providing a comprehensive understanding of its potential applications in pharmacology.
The compound has the following chemical properties:
- Empirical Formula : C₉H₁₃N₃O
- Molecular Weight : 155.20 g/mol
- CAS Number : 938459-04-2
- SMILES Notation : CCC1=NOC(CNCC)=N1 .
Antimicrobial Activity
Research has demonstrated that compounds containing oxadiazole rings exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. In a comparative study, certain oxadiazole derivatives exhibited antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 4 to 32 μg/mL, outperforming traditional antibiotics like chloramphenicol .
Anti-inflammatory Activity
Several studies have indicated that oxadiazole derivatives possess anti-inflammatory properties. For example, compounds synthesized with oxadiazole cores were assessed using the carrageenan-induced paw edema model in rats. These compounds demonstrated significant inhibition of inflammation compared to standard anti-inflammatory drugs like indomethacin .
Antioxidant Activity
The antioxidant potential of oxadiazole derivatives has also been evaluated. Compounds with phenolic hydroxyl groups showed superior performance in DPPH free radical scavenging assays, indicating their potential as antioxidant agents . The structure-function relationship suggests that the presence of hydroxyl groups enhances the antioxidant activity.
Acetylcholinesterase Inhibition
Oxadiazole derivatives are being explored for their role in neuropharmacology. Some studies report that specific derivatives inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The best-performing compounds had IC50 values as low as 1.098 µM, demonstrating their potential as therapeutic agents for cognitive disorders .
Case Study 1: Antimicrobial Efficacy
A study conducted on various oxadiazole derivatives revealed their effectiveness against multi-drug resistant strains of bacteria. The results indicated that specific modifications to the oxadiazole structure significantly enhanced antimicrobial potency.
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 16 | S. aureus |
| Compound B | 8 | E. coli |
| Compound C | 32 | P. aeruginosa |
Case Study 2: Anti-inflammatory Properties
In an evaluation of anti-inflammatory effects, a series of oxadiazole derivatives were tested against carrageenan-induced inflammation in rats. The findings showed that certain compounds significantly reduced paw swelling compared to control groups.
| Compound | Inhibition (%) | Standard Drug |
|---|---|---|
| Compound D | 75% | Indomethacin |
| Compound E | 60% | Aspirin |
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed for constructing the 1,2,4-oxadiazole and pyridine moieties in this compound?
- The 1,2,4-oxadiazole ring can be synthesized via cyclization of amidoximes with carboxylic acid derivatives under dehydrating conditions, while the pyridine moiety is typically functionalized through nucleophilic substitution or cross-coupling reactions. For example, coupling 3-ethyl-1,2,4-oxadiazole-5-carbaldehyde with propargylamine intermediates has been reported using reductive amination (e.g., NaBH(OAc)₃ in DCM) . Pyridylmethyl groups are introduced via alkylation or Mitsunobu reactions, as seen in analogous quinazoline syntheses (82% yield achieved with similar conditions) .
Q. How are intermediates and final products characterized to confirm structural integrity?
- Multi-modal characterization is critical:
- 1H/13C NMR to verify regiochemistry (e.g., oxadiazole C5-methyl vs. pyridine C6-methyl).
- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.
- FTIR to identify functional groups (e.g., C≡N stretches in oxadiazole at ~1600 cm⁻¹).
- Elemental analysis (C, H, N) to validate purity (>95% required for publication) .
Q. What solvent systems and catalysts optimize yield in propargylamine linkages?
- Propargylamine formation often employs Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), but Pd-catalyzed couplings (e.g., Sonogashira) may also be used. For example, toluene with Pd(PPh₃)₄ at 80°C yielded 21% of a triazoloquinoxaline analog, suggesting room for optimization via ligand screening (e.g., XPhos) or microwave-assisted heating .
Advanced Research Questions
Q. How can conflicting data on reaction yields (e.g., 21% vs. 82%) be resolved through mechanistic studies?
- Low yields (e.g., 21% in CuAAC reactions) may stem from side reactions (e.g., alkyne dimerization) or competing pathways. Kinetic studies (e.g., in situ IR monitoring) and computational modeling (DFT) can identify rate-limiting steps. For instance, steric hindrance from the 6-methylpyridine group might slow nucleophilic attack, necessitating bulkier ligands or alternative leaving groups .
Q. What structural analogs of this compound exhibit improved bioactivity, and how does substituent placement influence activity?
- Analog studies reveal that:
- Electron-withdrawing groups on the oxadiazole (e.g., nitro) enhance antimicrobial activity by 2–4×.
- Methyl substitution at pyridine C6 improves metabolic stability but reduces solubility.
- Propargyl chain elongation (e.g., butynyl) may increase cytotoxicity in cancer cell lines (IC₅₀ < 10 µM reported for pyrazolo-pyrimidines) .
Q. Which computational methods are effective for predicting binding modes to biological targets?
- Molecular docking (AutoDock Vina) with homology-modeled enzymes (e.g., cytochrome P450) can prioritize synthetic targets. For example, oxadiazole derivatives showed strong docking scores (-9.2 kcal/mol) against bacterial FabH enzymes, correlating with experimental MIC values (2–8 µg/mL) .
Methodological Recommendations
- Synthesis Optimization : Screen Pd/Cu catalysts with bi dentate ligands (e.g., BINAP) to improve propargylamine coupling efficiency .
- Bioassay Design : Use checkerboard assays to evaluate synergy with known antibiotics (e.g., ciprofloxacin) against multidrug-resistant strains .
- Data Contradiction Analysis : Apply multivariate analysis (PCA) to correlate reaction parameters (temp, solvent polarity) with yield variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
